1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene is an organic compound characterized by its complex structure, which includes a bromine atom, a methoxypropoxy group, a methyl group, and a nitro group attached to a benzene ring. The molecular formula of this compound is C13H16BrN O3, and it has a molecular weight of approximately 303.18 g/mol. The presence of the nitro group (–NO2) contributes to its potential reactivity and biological activity, while the methoxypropoxy group enhances its solubility in organic solvents.
Several methods can be employed to synthesize 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene:
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has potential applications in various fields:
Interaction studies involving 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene would focus on its reactivity with biological molecules or other chemical entities. Understanding how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses or toxicity profiles.
Several compounds share structural similarities with 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1-Bromo-2-methyl-4-nitrobenzene | C7H7BrN O2 | Lacks the methoxypropoxy group; simpler structure |
1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene | C12H15BrN O3 | Similar methoxyalkyl chain; different alkyl length |
1-Bromo-3-(3-methoxypropoxy)-4-nitrobenzene | C13H15BrN O3 | Similar structure but different substitution pattern |
1-Bromo-4-(3-hydroxypropoxy)-2-methyl-5-nitrobenzene | C13H17BrN O3 | Hydroxy instead of methoxy; potential for different reactivity |
Electrophilic aromatic substitution (EAS) forms the cornerstone of introducing halogen and nitro groups onto the benzene ring. The target molecule’s bromine (position 1) and nitro group (position 4) necessitate careful sequencing due to their opposing directing effects. Bromine, an ortho/para-directing group, enhances ring reactivity, while nitro groups, being meta-directing and deactivating, reduce electrophilic attack likelihood.
For bromination, molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ generates the electrophilic bromonium ion (Br⁺). The methyl group at position 2, an electron-donating substituent, directs bromine to the adjacent ortho position (position 1). Subsequent nitration employs a nitronium ion (NO₂⁺), generated from concentrated HNO₃ and H₂SO₄. The nitro group preferentially occupies the meta position relative to bromine (position 4), adhering to the deactivating influence of the nitro electrophile.
Key Considerations:
The 3-methoxypropoxy group at position 5 introduces synthetic complexity, requiring alkoxylation post-electrophilic substitutions. Williamson ether synthesis, leveraging an SN2 mechanism, is ideal for forming the ether linkage. Here, a propylene glycol derivative (e.g., 3-methoxy-1-propanol) is deprotonated to form an alkoxide, which displaces a leaving group (e.g., bromide) on a functionalized intermediate.
Synthetic Sequence:
Reaction Conditions:
The 3-methoxypropoxy group’s hydroxyl moiety necessitates protection during electrophilic substitutions to prevent undesired side reactions. Silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl groups are commonly employed due to their stability under acidic and oxidative conditions.
Protection-Deprotection Workflow:
Optimization Parameters: